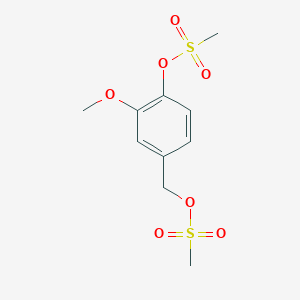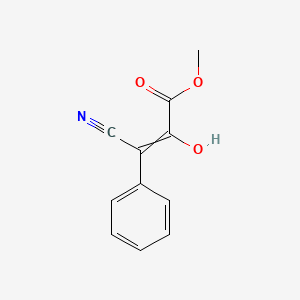![molecular formula C31H26ClN3O3S2 B11965826 (5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965826.png)
(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto (5Z)-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona es una molécula orgánica compleja con aplicaciones potenciales en varios campos científicos. Este compuesto presenta una estructura única que incluye un anillo de pirazol, un anillo de tiazolidinona y un grupo clorobencilo, lo que lo convierte en un tema interesante para la investigación en química, biología y medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5Z)-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona típicamente involucra múltiples pasos, comenzando desde precursores fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de pirazol: Esto se puede lograr mediante la reacción de hidracina con una dicetona adecuada.
Introducción del grupo clorobencilo: Este paso implica la reacción del intermedio de pirazol con cloruro de 2-clorobencilo en condiciones básicas.
Formación del anillo de tiazolidinona: Esto se hace típicamente reaccionando el pirazol sustituido con clorobencilo con una tioamida y un aldehído en condiciones ácidas.
Acoplamiento final: El paso final implica acoplar el intermedio de tiazolidinona con un grupo tetrahidrofuranilmetilo en condiciones básicas.
Métodos de producción industrial
La producción industrial de este compuesto probablemente involucraría la optimización de las rutas sintéticas anteriores para asegurar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC).
Análisis De Reacciones Químicas
Tipos de reacciones
El compuesto (5Z)-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo tioxo se puede oxidar a un sulfóxido o sulfona usando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El anillo de pirazol se puede reducir a una pirazolina utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El grupo clorobencilo puede sufrir reacciones de sustitución nucleofílica con nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio.
Sustitución: Aminas, tioles, en condiciones básicas o ácidas.
Productos principales
Oxidación: Derivados de sulfóxido o sulfona.
Reducción: Derivados de pirazolina.
Sustitución: Derivados amino o tio-sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevos mecanismos de reacción y el desarrollo de nuevas metodologías sintéticas.
Biología
En biología, el compuesto se puede estudiar por sus posibles actividades biológicas, como propiedades antimicrobianas, antiinflamatorias o anticancerígenas. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato prometedor para el descubrimiento de fármacos.
Medicina
En medicina, el compuesto se puede investigar por su potencial terapéutico. Su estructura única puede permitirle interactuar con objetivos moleculares específicos, lo que lleva al desarrollo de nuevos fármacos para el tratamiento de diversas enfermedades.
Industria
En la industria, el compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas. Su estructura única puede impartir características deseables a polímeros, recubrimientos u otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (5Z)-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Los objetivos moleculares y vías exactas involucradas requerirían una mayor investigación a través de estudios bioquímicos y farmacológicos.
Comparación Con Compuestos Similares
Compuestos similares
- (5Z)-5-[(3-{4-[(2-bromobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona
- (5Z)-5-[(3-{4-[(2-fluorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona
Unicidad
La unicidad de (5Z)-5-[(3-{4-[(2-clorobencil)oxi]fenil}-1-fenil-1H-pirazol-4-il)metileno]-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-4-ona radica en su patrón de sustitución específico y la presencia del grupo clorobencilo. Esta estructura única puede impartir actividades biológicas y reactividad química distintas en comparación con sus análogos.
Propiedades
Fórmula molecular |
C31H26ClN3O3S2 |
|---|---|
Peso molecular |
588.1 g/mol |
Nombre IUPAC |
(5Z)-5-[[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H26ClN3O3S2/c32-27-11-5-4-7-22(27)20-38-25-14-12-21(13-15-25)29-23(18-35(33-29)24-8-2-1-3-9-24)17-28-30(36)34(31(39)40-28)19-26-10-6-16-37-26/h1-5,7-9,11-15,17-18,26H,6,10,16,19-20H2/b28-17- |
Clave InChI |
HTOITQQHCPGSIE-QRQIAZFYSA-N |
SMILES isomérico |
C1CC(OC1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)/SC2=S |
SMILES canónico |
C1CC(OC1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=CC=C5Cl)C6=CC=CC=C6)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{(5Z)-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B11965747.png)



![(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965774.png)

![(5E)-5-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-YL)benzylidene]-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965783.png)
![2-Benzyl-1-(hexadecylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11965790.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(benzyloxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965805.png)

![2-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11965813.png)
![Bicyclo[2.2.1]hept-2-ene-2,3-dicarboxylic acid](/img/structure/B11965823.png)

